molecular formula C12H17BClNO3 B1423229 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1083168-91-5

3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1423229
CAS RN: 1083168-91-5
M. Wt: 269.53 g/mol
InChI Key: ZHWIZWNYOSGXSR-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H18BNO3 . It is also known by other names such as 3-Methoxypyridine-5-boronic acid pinacol ester, 5-Methoxy-3-pyridineboronic acid pinacol ester, and 3-Methoxy-5-pyridineboronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational chemistry tools. For example, Gaussian09 software package can be used to perform DFT calculations . The InChI string for this compound is InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 .

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • The compound has been used as an intermediate in the synthesis of boric acid ester intermediates with benzene rings. Through a series of substitution reactions, its structure has been confirmed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT studies are utilized for crystallographic and conformational analyses, revealing physicochemical properties (Huang et al., 2021).

Structural Comparisons and Chemical Reactivity

  • The compound has been involved in studies comparing the structure of pyridinylboron derivatives. Differences in molecular structure and chemical reactivity are explored, particularly the orientation of the dioxaborolane ring and the bond angles of the BO2 group, using ab initio calculations and X-ray crystallography (Sopková-de Oliveira Santos et al., 2003).

Isotope-labeled HSP90 Inhibitor Synthesis

  • The compound is used in the synthesis of isotopically labeled HSP90 inhibitors, demonstrating its utility in the production of targeted therapeutic agents. This involves stable isotope-labeled sodium methoxide and complex synthesis steps (Plesescu et al., 2014).

Applications in Medicinal Chemistry

  • In medicinal chemistry, the compound has been instrumental in developing novel compounds and synthesizing boronic esters. These studies are crucial for creating medicinally important compounds (Bethel et al., 2012).

Reactions with Caesium Fluoroxysulphate

  • The compound's reaction with CsSO4F in methanol has been studied, leading to regioselective products. This research highlights its reactivity and potential applications in creating specific chemical structures (Stavber & Zupan, 1990).

Catalytic Enantioselective Reduction

Polymer Synthesis

  • The compound plays a role in synthesizing deeply colored polymers, where it's used as part of the main chain in polycondensation reactions. This application is significant in material science and engineering (Welterlich, Charov, & Tieke, 2012).

Design and Synthesis of Structural Isosteres

  • It's utilized in the design and synthesis of structural isosteres based on compounds with therapeutic effects, such as for the treatment of fibrosis. This highlights its role in developing novel therapeutic agents (Abd El Kader et al., 2012).

properties

IUPAC Name

3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIZWNYOSGXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694497
Record name 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1083168-91-5
Record name 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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